
Chlorhydrate de 1-méthyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Scientific Research Applications
The applications of 1MeTIQ span several fields, including chemistry, biology, and medicine. Below are the primary areas of research:
Neuroprotection
1MeTIQ has demonstrated significant neuroprotective effects against neurotoxins such as MPTP and rotenone in animal models. Research indicates that it can protect dopaminergic neurons from degeneration associated with Parkinson's disease. It achieves this by:
- Inhibiting Monoamine Oxidase (MAO) : 1MeTIQ inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain .
- Antagonizing NMDA Receptors : Studies have shown that 1MeTIQ can protect neurons from excitotoxicity by antagonizing NMDA receptors, which are implicated in neuronal damage during neurodegenerative processes .
Antidepressant Effects
Research has highlighted the antidepressant-like effects of 1MeTIQ in various animal models. It has been shown to produce effects comparable to traditional antidepressants like imipramine. The mechanism involves:
- Monoamine Modulation : By inhibiting MAO enzymes, 1MeTIQ increases the availability of monoamines in the synaptic cleft, thus enhancing mood-regulating neurotransmitter levels .
Anti-Addictive Properties
1MeTIQ has been studied for its potential in reducing cravings and withdrawal symptoms associated with addiction. In rodent models, it has been shown to attenuate cravings for cocaine, indicating its potential as a therapeutic agent in addiction treatment .
Anticonvulsant and Anxiolytic Effects
The compound also exhibits anticonvulsant properties and has been investigated for its anxiolytic effects. These properties make it a candidate for treating anxiety disorders and epilepsy .
Case Studies and Research Findings
The following table summarizes key studies that illustrate the diverse applications of 1MeTIQ:
Mécanisme D'action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . It is a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Mode of Action
1MeTIQ interacts with its targets, MAO A/B, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain .
Biochemical Pathways
The inhibition of MAO A/B by 1MeTIQ affects the metabolic pathways of monoamines . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including neuroprotection .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . This suggests that 1MeTIQ may have good bioavailability.
Result of Action
The inhibition of MAO A/B by 1MeTIQ leads to an increase in the levels of monoamines in the brain . This can result in neuroprotective effects, as well as an antidepressant-like effect . Furthermore, 1MeTIQ has been shown to prevent the neurotoxic effects of certain substances, such as 1-methyl-4-phenylpyridinium ion (MPP+), a well-known neurotoxin .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of certain neurotoxins can affect the neuroprotective effects of 1MeTIQ . Additionally, the enzymatic synthesis of 1MeTIQ in the brain may be influenced by factors such as age .
Analyse Biochimique
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of both monoamine oxidase A and B enzymes (MAO A/B), which play a crucial role in the metabolism of monoamines . This inhibition leads to an increase in neurotransmitter levels in the brain .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride has a profound impact on various types of cells and cellular processes. It demonstrates neuroprotective activity and has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can interact with the agonistic conformation of dopamine receptors .
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride is unique compared to other similar compounds due to its broad spectrum of action and neuroprotective properties . Similar compounds include:
1,2,3,4-tetrahydroisoquinoline: The parent compound, which also exhibits neuroprotective properties.
6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: A derivative with similar neuroprotective effects.
3,4-dihydroisoquinoline: Another related compound with distinct chemical properties.
Activité Biologique
1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a compound recognized for its significant biological activities, particularly in the context of neuroprotection and mood regulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
1MeTIQ is a hydrochloride salt derived from 1-methyl-1,2,3,4-tetrahydroisoquinoline. Its molecular formula is CHN·HCl with a molecular weight of approximately 183.68 g/mol. The tetrahydroisoquinoline structure features a bicyclic system that includes a nitrogen atom, which contributes to its unique pharmacological profile.
Neuroprotective Effects
1MeTIQ has garnered attention for its neuroprotective properties. It has been shown to antagonize behavioral syndromes induced by neurotoxins such as MPTP and rotenone in rodent models. These effects suggest that 1MeTIQ may play a role in protecting dopaminergic neurons from degeneration associated with Parkinson's disease and other neurodegenerative disorders .
Antidepressant-Like Effects
Research indicates that 1MeTIQ exhibits antidepressant-like effects comparable to imipramine when administered systemically in animal models. This is attributed to its ability to inhibit monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .
Anti-Addictive Properties
Studies have demonstrated that 1MeTIQ can attenuate cravings in cocaine self-administered rats, highlighting its potential as an anti-addictive agent. This effect may be linked to its modulation of the dopaminergic system .
Anticonvulsant and Anxiolytic Effects
In addition to its neuroprotective and antidepressant properties, 1MeTIQ has shown anticonvulsant activity in various studies. It also exhibits anxiolytic effects, contributing to its profile as a multi-faceted therapeutic agent .
The primary mechanism through which 1MeTIQ exerts its effects appears to involve the inhibition of MAO enzymes. By preventing the breakdown of key monoamines, it enhances their availability in the synaptic cleft, thereby influencing mood and behavior. Additionally, 1MeTIQ has been shown to inhibit calcium influx in neurons, which may further contribute to its neuroprotective actions .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Antkiewicz-Michaluk et al., 2006 | Demonstrated free radical scavenging activity | In vitro assays |
Wąsik et al., 2019 | Showed attenuation of parkinsonian-like symptoms induced by MPTP | Rodent models |
Pietraszek et al., 2009 | Restored altered monoamine levels in disease models | Biochemical assays |
Tasaki et al., 1991 | Inhibited MPTP-induced bradykinesia | Behavioral assessments |
Propriétés
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431035 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111635-08-6 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.